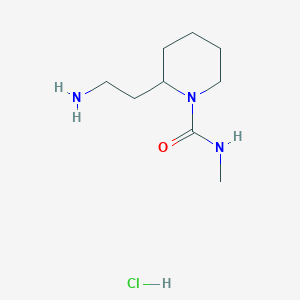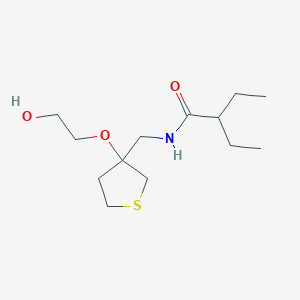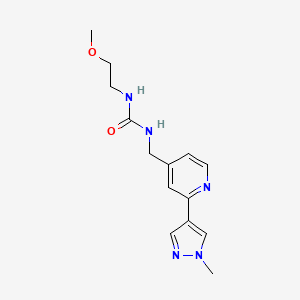
2-(2-Aminoethyl)-N-methylpiperidine-1-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminoethyl)-N-methylpiperidine-1-carboxamide hydrochloride (AEM) is a chemical compound that has been widely used in scientific research. It belongs to the class of piperidine derivatives and has been found to have various biochemical and physiological effects. AEM has been extensively studied for its mechanism of action and its potential use in various scientific applications.
Wissenschaftliche Forschungsanwendungen
Hydrogel Scaffolds for Stem Cell Maintenance
- Application : Researchers have developed methacrylated hyaluronic acid (HA)-based hydrogels using this compound. These hydrogels maintain the native spherical morphology and stemness of human dental pulp stem cells (DPSCs) . The hydrogels’ storage moduli (ranging from 486 to 681 Pa) promote DPSC stemness, making them promising for clinical applications in regenerative medicine .
Polymerization Reactions and Monomer Synthesis
- Application : It can be used to synthesize homo and copolymer brushes . These brushes find applications in tuning the electrochemical properties of silicon wafers .
Drug Delivery Systems
- Application : AEMA-modified hyaluronic acid and gelatin hydrogels, crosslinked using a bifunctional thiolated polyethylene glycol (PEG) crosslinker, offer rapid polymerization kinetics. These hydrogels can potentially serve as drug delivery systems, releasing therapeutic agents in a controlled manner .
Tissue Engineering Scaffolds
- Application : AEMA-based hydrogels, when combined with other materials (e.g., poly(3-hydroxybutyrate)), can form composite scaffolds. These scaffolds hold promise for tissue engineering applications, such as wound healing and organ regeneration .
Enzyme Inhibition Studies
- Application : AEMA hydrochloride has been shown to inhibit enzymes such as trypsin, chymotrypsin, plasmin, kallikrein, and thrombin. It offers an alternative to other inhibitors like PMSF and DFP, with improved solubility and stability .
Complexation and Polyplex Formation
- Application : AEMA hydrochloride can be used to synthesize polymers for nucleic acid complexation and polyplex formation . These processes are relevant in gene therapy and drug delivery .
Wirkmechanismus
Target of Action
The primary target of 2-(2-Aminoethyl)-N-methylpiperidine-1-carboxamide hydrochloride is the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor that is involved in the regulation of neurotransmission in the brain . It is also known to interact with dopamine, a neurotransmitter that plays several important roles in the brain, including reward-motivated behavior .
Mode of Action
The compound acts as an agonist at the TAAR1 receptor . This means it binds to the receptor and activates it, leading to a series of biochemical reactions inside the cell. The activation of TAAR1 can lead to changes in the levels of neurotransmitters like dopamine .
Biochemical Pathways
Upon activation of TAAR1, the compound can affect various biochemical pathways. One of the key pathways is the dopaminergic pathway , which is involved in reward-motivated behavior . By modulating the activity of this pathway, the compound can potentially influence behavior and mood.
Result of Action
The activation of TAAR1 by the compound can lead to changes in the levels of neurotransmitters like dopamine . This can result in various molecular and cellular effects, such as changes in neuronal firing rates and alterations in the release of other neurotransmitters. These changes can potentially influence behavior and mood.
Eigenschaften
IUPAC Name |
2-(2-aminoethyl)-N-methylpiperidine-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O.ClH/c1-11-9(13)12-7-3-2-4-8(12)5-6-10;/h8H,2-7,10H2,1H3,(H,11,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBGFPHNCQWIPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCCCC1CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxybenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2809130.png)


![6-(1H-pyrazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2809137.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)pteridin-4-amine](/img/structure/B2809140.png)





